molecular formula C25H21N3O2S B2666658 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-58-0

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2666658
CAS No.: 391227-58-0
M. Wt: 427.52
InChI Key: VCZWOODDBJACPH-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound built around the 1,3,4-thiadiazole scaffold, a structure recognized for its significant potential in medicinal chemistry research . Derivatives of 1,3,4-thiadiazole demonstrate a wide spectrum of biological activities, with a prominent research focus on their application as anticancer agents . Specifically, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been investigated as novel inhibitors targeting key receptors like EGFR and HER-2, which are crucial in the signaling pathways that drive cancer cell proliferation and survival . Compounds featuring this core structure have shown excellent anti-proliferative ability against various cancer cell lines, including breast cancer (such as SK-BR-3) and lung cancer cells, in both 2D and 3D viability assays . The strong aromaticity of the 1,3,4-thiadiazole ring contributes to in vivo stability and is a key pharmacophoric element . This product is intended for non-human research applications only. It is not approved for use in humans or animals, nor as a diagnostic, therapeutic, or veterinary agent.

Properties

IUPAC Name

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-15-13-16(2)21(17(3)14-15)24-27-28-25(31-24)26-23(30)20-11-9-19(10-12-20)22(29)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZWOODDBJACPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of appropriate benzoyl and thiadiazole precursors under specific reaction conditions. One common method involves the use of benzoic acid derivatives and thiadiazole intermediates, which are reacted in the presence of catalysts such as Lewis acids or bases . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl or thiadiazole moieties, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.

    Industry: In the industrial sector, it is used in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation . For example, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cancer cell survival and proliferation . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, thereby inhibiting downstream signaling pathways that promote cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzamide Ring

Key analogs :

  • 4-Methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (): Replaces the benzoyl group with a methyl substituent.
  • Halogenated analogs (): Compounds like 4c (4-chloro) and 4f (4-fluoro) exhibit halogen substituents, which are electron-withdrawing and improve metabolic stability. Bromo-substituted derivatives () show enhanced bioactivity, with one analog (2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) demonstrating 100% protection against mortality at 60 mg/kg in preclinical studies .

Table 1: Substituent Impact on Properties

Compound Substituent (Benzamide) Electronic Effect Bioactivity Notes
Target compound Benzoyl (C₆H₅CO-) Electron-withdrawing Pending specific data
4-Methyl analog () Methyl (CH₃) Electron-donating Likely lower potency
4-Chloro analog (4c, ) Chloro (Cl) Electron-withdrawing Moderate activity
Bromo-substituted analog () Bromo (Br) Electron-withdrawing High potency (100% protection)
Thiadiazole Core Modifications

Trimethylphenyl vs. Pyridyl/Aryl Groups :

  • The 2,4,6-trimethylphenyl group in the target compound introduces steric bulk, which may hinder interactions with flat binding pockets but improve selectivity. In contrast, pyridyl-substituted analogs (e.g., 4b–4g, ) allow for hydrogen bonding via the nitrogen atom, enhancing target engagement in some cases .
  • Derivatives with phenylsulfonyl groups () exhibit tautomerism (thione vs. thiol forms), influencing their electronic profiles and reactivity .

Table 2: Thiadiazole Substituent Comparison

Compound Thiadiazole Substituent Key Structural Feature Biological Implication
Target compound 2,4,6-Trimethylphenyl Steric bulk Potential selectivity gain
Pyridyl analogs () Pyridin-2-yl Hydrogen-bonding capability Enhanced target interaction
Phenylsulfonyl analogs () 4-X-Phenylsulfonyl Tautomerism (C=S vs. S-H) Variable reactivity

IR/NMR Data :

  • The target compound’s benzoyl group would show a strong C=O stretch at ~1660–1680 cm⁻¹ (similar to hydrazinecarbothioamides in ) .
  • In ¹H NMR, the trimethylphenyl group’s methyl protons appear as singlets (~2.3–2.5 ppm), distinct from halogenated analogs (e.g., 4c: aromatic protons at ~7.5–8.0 ppm) .

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